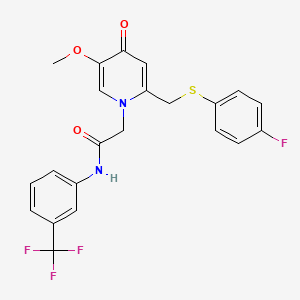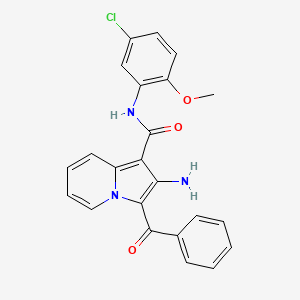
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid; hydrochloride" is a derivative of the tetrahydroquinoxaline family, which is a class of heterocyclic compounds. These compounds are of interest due to their potential pharmacological activities and their use as intermediates in the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of related tetrahydroquinoline and tetrahydroquinoxaline derivatives has been reported in several studies. For instance, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids were synthesized through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, with a proposed mechanism based on ab initio quantum-chemical calculations . Similarly, substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters were prepared by reacting lithio- and magnesio-derivatives with carbon dioxide, followed by esterification . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . This type of analysis is crucial for confirming the molecular structure of synthesized compounds, including the one of interest.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives has been explored in several studies. Substituted hydrazides of 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylic acid were synthesized and found to readily undergo condensation reactions with various reagents, yielding a range of substituted hydrazides with potential antimicrobial and other pharmacological activities . This demonstrates the versatility of tetrahydroquinoline derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline and tetrahydroquinoxaline derivatives are influenced by their molecular structure. For instance, the IR absorption spectrum and solubility in different solvents provide insight into the functional groups present and the compound's polarity . The synthesis and reactions of 5,6,7,8-tetrahydroquinoxaline derivatives containing an oxygen functionality in the 6-position have been discussed, which highlights the importance of functional groups in determining the chemical properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid; hydrochloride has been involved in research for its potential in creating new antibacterial agents. For instance, the synthesis and evaluation of temafloxacin hydrochloride, a compound in the 4-pyridone-3-carboxylic acid class, showcased its broad-spectrum antimicrobial properties. This research emphasizes the importance of chemical structure in developing effective antibacterial drugs (Chu et al., 1991).
Chemical Reactions and Compound Synthesis
The compound's reactivity has been explored in the context of synthesizing new chemical entities. For example, research into the hydrolysis of reaction products obtained from acetylenecarboxylic acid with amines has led to insights into chemical bonds and potential applications in drug development and synthetic chemistry (Iwanami et al., 1964).
Biochemical Studies
The compound also finds relevance in biochemical studies, such as understanding the absolute configuration of natural biopterins. Research in this area contributes to our knowledge of biochemical pathways and has implications for medical science, particularly in understanding cofactor roles in enzymatic reactions (Armarego et al., 1982).
Pharmaceutical Intermediate Synthesis
Furthermore, 5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid; hydrochloride serves as an intermediate in pharmaceutical synthesis. An example includes its role in the improved preparation of key intermediates for medications such as Pirenoxine, highlighting its utility in drug manufacturing processes (Reddy et al., 2022).
Environmental and Biological Research
The compound's derivatives have been studied for environmental and biological applications, such as the detoxification of carcinogenic compounds. This research not only contributes to our understanding of chemical reactions but also has practical implications for environmental protection and public health (Zhu et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8;/h5H,1-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJZSLGZHQELNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)
![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)
![1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2530007.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)
![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)


![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)